2-(4-acetylphenoxy)propanoic Acid
Overview
Description
2-(4-acetylphenoxy)propanoic acid is an organic compound with the molecular formula C11H12O4 It is a derivative of propanoic acid, featuring an acetylphenoxy group attached to the second carbon of the propanoic acid chain
Mechanism of Action
Target of Action
This compound is used for proteomics research , which involves the large-scale study of proteins, particularly their structures and functions .
Mode of Action
Given its use in proteomics research, it may interact with proteins or influence protein expression .
Biochemical Pathways
As a proteomics research tool, it may be involved in various pathways depending on the proteins it interacts with .
Result of Action
Given its use in proteomics research, it may influence protein expression or function, leading to various cellular effects .
Action Environment
Like many compounds, factors such as temperature, ph, and the presence of other compounds could potentially influence its action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-acetylphenoxy)propanoic acid typically involves a multi-step process. One common method includes the Friedel-Crafts acylation reaction, where ethyl 2-chloropropionate reacts with 4-acetylphenol in the presence of anhydrous aluminum chloride as a catalyst. The intermediate product, ethyl 2-(4-acetylphenoxy)propanoate, is then hydrolyzed to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of anhydrous aluminum chloride as a catalyst is advantageous due to its cost-effectiveness and efficiency. The reaction conditions are optimized to ensure high yield and purity of the final product, with careful control of temperature and reaction time to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2-(4-acetylphenoxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols.
Substitution: Products include nitro or halogenated derivatives of the phenoxy group.
Scientific Research Applications
2-(4-acetylphenoxy)propanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving phenoxy and acetyl groups.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2-(4-isobutylphenoxy)propanoic acid:
2-(4-chlorophenoxy)propanoic acid: Used as a herbicide.
Uniqueness
2-(4-acetylphenoxy)propanoic acid is unique due to its acetyl group, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds. Its structure allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-(4-acetylphenoxy)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-7(12)9-3-5-10(6-4-9)15-8(2)11(13)14/h3-6,8H,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMBHCEXLVUOTAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30409027 | |
Record name | 2-(4-acetylphenoxy)propanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30409027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91143-71-4 | |
Record name | 2-(4-acetylphenoxy)propanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30409027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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